molecular formula C31H22.Cl2Zr B1148381 Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride CAS No. 132510-07-7

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride

Cat. No.: B1148381
CAS No.: 132510-07-7
M. Wt: 556.64
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Description

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound with the chemical formula

C31H22Cl2ZrC_{31}H_{22}Cl_2ZrC31​H22​Cl2​Zr

. This compound is notable for its use as a catalyst in various organic synthesis reactions, particularly in polymerization processes[1][1].

Biochemical Analysis

Biochemical Properties

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate the polymerization of olefins. The compound reduces the activation energy required for these reactions, thereby increasing the reaction rate. It interacts with olefins, enabling them to react with each other to form long-chain polymers . The nature of these interactions is primarily catalytic, where the compound acts as a mediator to accelerate the reaction without being consumed in the process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can lead to changes in the cellular environment, promoting or inhibiting specific biochemical pathways . For instance, its role in polymerization reactions can impact the synthesis of cellular components, thereby influencing overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the polymerization of olefins by reducing the activation energy required for the reaction. This process involves the compound interacting with olefins, facilitating their reaction to form long-chain polymers . Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its catalytic properties over extended periods . Degradation can occur under certain conditions, leading to a decrease in its effectiveness as a catalyst.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage is required to achieve the desired catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    High-Pressure Reactors: To ensure complete reactions and high yields.

    Purification Steps: Including recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

    Catalysis: Widely used as a catalyst in the polymerization of olefins, contributing to the production of various plastics.

    Organic Synthesis: Facilitates complex organic transformations, including asymmetric synthesis and cycloaddition reactions[][1].

Biology and Medicine

    Drug Development:

Industry

    Polymer Industry: Essential in the production of high-density polyethylene (HDPE) and other polymers.

    Material Science: Used in the synthesis of advanced materials with specific properties[][1].

Comparison with Similar Compounds

Similar Compounds

    Bis(cyclopentadienyl)zirconium dichloride: Another zirconium-based catalyst used in polymerization.

    Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)titanium dichloride: Similar structure but with titanium instead of zirconium.

Uniqueness

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its specific ligand arrangement, which provides a balance of stability and reactivity, making it highly effective in catalysis compared to other similar compounds .

Properties

CAS No.

132510-07-7

Molecular Formula

C31H22.Cl2Zr

Molecular Weight

556.64

Origin of Product

United States
Customer
Q & A

Q1: How does Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride contribute to the synthesis of stereoregular polymers?

A1: this compound acts as a Ziegler-Natta catalyst []. These catalysts are known for their ability to control the stereochemistry of polymerization reactions, leading to the formation of polymers with specific tacticity (the arrangement of substituent groups along the polymer chain). In this specific case, the catalyst facilitates the stereospecific polymerization of N-alkenyl carbazole monomers, resulting in either isotactic or syndiotactic poly(N-alkenyl-carbazole)s, depending on the specific reaction conditions.

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